N,N'-Dimethylquinacridone
Overview
Description
N,N’-Dimethylquinacridone is a derivative of quinacridone, a well-known organic pigment. This compound is recognized for its vibrant color and stability, making it a valuable material in various applications, particularly in organic electronics and optoelectronic devices .
Mechanism of Action
Target of Action
N,N’-Dimethylquinacridone (DMQA) is primarily used as a green dopant material in Organic Light Emitting Diodes (OLEDs) . Its primary targets are the host materials in OLEDs, specifically aminoanthracene and Alq3 .
Mode of Action
DMQA interacts with its targets (aminoanthracene and Alq3) by being used as a dopant . It is believed that DMQA can prevent excimer formation, thus prolonging the lifetime of the devices . This interaction results in highly stable and longer-lifetime OLED devices .
Biochemical Pathways
The compound’s interaction with its targets and its ability to prevent excimer formation are key to its function in these devices .
Pharmacokinetics
It’s worth noting that dmqa is used in the manufacturing of oleds, and its properties relevant to this application, such as its stability and ability to prevent excimer formation, have been studied .
Result of Action
The use of DMQA as a green dopant in OLEDs leads to devices with very high efficiency . Specifically, OLEDs with a luminance of greater than 88,000 cd/m2, EQE of 5.4%, and current efficiency of 21.1 cd/A have been achieved . DMQA has also been used in green light photodetectors for practical applications, such as photo sensors and chemical sensors .
Action Environment
The environment in which DMQA operates is typically within the structure of an OLED or a photodetector .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dimethylquinacridone typically involves the reaction of quinacridone with methylating agents. One common method includes the use of dimethyl sulfate in the presence of a base such as sodium hydride. The reaction is carried out under controlled conditions to ensure the selective methylation of the nitrogen atoms .
Industrial Production Methods: On an industrial scale, the production of N,N’-Dimethylquinacridone involves similar synthetic routes but optimized for large-scale operations. The process includes purification steps such as vacuum sublimation to achieve high purity levels required for electronic applications .
Chemical Reactions Analysis
Types of Reactions: N,N’-Dimethylquinacridone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its electronic properties.
Reduction: Reduction reactions can modify the compound’s structure and reactivity.
Substitution: The methyl groups can be substituted with other functional groups to create derivatives with different properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinacridone derivatives with altered electronic properties, while substitution reactions can produce a variety of functionalized quinacridones .
Scientific Research Applications
N,N’-Dimethylquinacridone has a wide range of applications in scientific research:
Organic Electronics: It is used as a dopant material in organic light-emitting diodes (OLEDs) to enhance stability and efficiency.
Photodetectors: The compound is employed in green-sensitive organic photodetectors for its excellent optoelectronic properties.
Solar Cells: N,N’-Dimethylquinacridone is investigated for use in organic solar cells due to its favorable charge transport properties.
Sensors: Its stability and electronic properties make it suitable for various sensor applications.
Comparison with Similar Compounds
- Dibutylquinacridone
- Diphenylquinacridone
- Quinacridone
Comparison: N,N’-Dimethylquinacridone is unique due to its specific substitution pattern, which enhances its electronic properties compared to other quinacridone derivatives. For instance, dibutylquinacridone and diphenylquinacridone have different substituents that affect their packing and electronic behavior .
Properties
IUPAC Name |
5,12-dimethylquinolino[2,3-b]acridine-7,14-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c1-23-17-9-5-3-7-13(17)21(25)15-12-20-16(11-19(15)23)22(26)14-8-4-6-10-18(14)24(20)2/h3-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZWJXTUYYSKGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=CC4=C(C=C31)C(=O)C5=CC=CC=C5N4C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50385814 | |
Record name | DMQA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50385814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19205-19-7 | |
Record name | DMQA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50385814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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